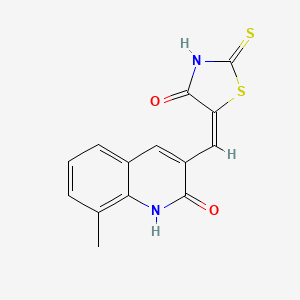
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide, also known as CXS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial, antifungal, and antiviral properties. CXS has shown promising results in various studies, making it a potential candidate for future drug development.
作用機序
The mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been found to inhibit the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been found to reduce seizures in animal models of epilepsy. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide in lab experiments is that it has been extensively studied and has shown promising results in various studies. However, one of the limitations of using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide is that its mechanism of action is not fully understood. In addition, more studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to study its safety and efficacy in humans. In addition, more studies are needed to determine the optimal dosage and administration of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide. Finally, more research is needed to determine the potential side effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide and how to mitigate them.
合成法
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide involves the reaction of N-ethylpropanamide with cyclohexylsulfonyl chloride and 4-aminophenyl. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide.
科学的研究の応用
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antinociceptive, and anticonvulsant activities. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
特性
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-18-17(20)13-10-14-8-11-16(12-9-14)23(21,22)19-15-6-4-3-5-7-15/h8-9,11-12,15,19H,2-7,10,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZZYVMAYTFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

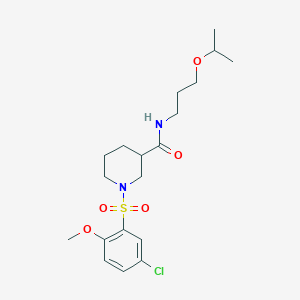
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7691361.png)
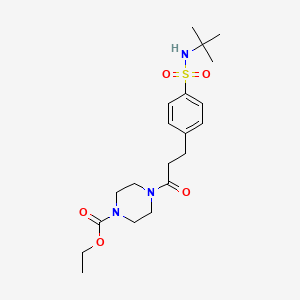
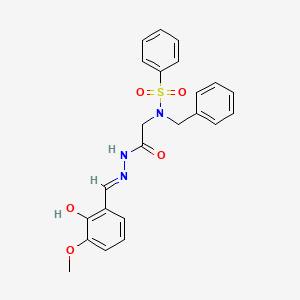
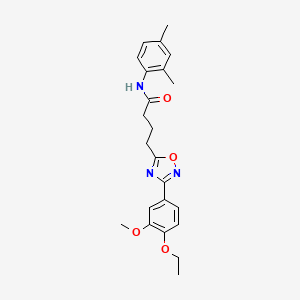

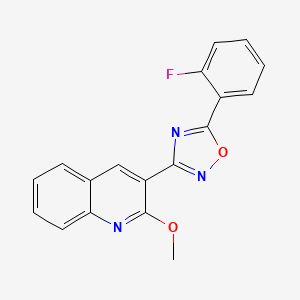
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)

